molecular formula C9H11Cl2N B14374859 2,4-Dichloro-N,N-dimethyl-Benzenemethanamine

2,4-Dichloro-N,N-dimethyl-Benzenemethanamine

Cat. No.: B14374859
M. Wt: 204.09 g/mol
InChI Key: CGDRRNQPAOHSLO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is a chemical compound with the molecular formula C9H11Cl2N and a molecular weight of 204.1 g/mol . It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a dimethylamine group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N,N-dimethyl-Benzenemethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N,N-dimethyl-Benzenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N,N-dimethyl-Benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N,N-dimethyl-Benzylamine
  • 2,6-Dichloro-N,N-dimethyl-Benzenemethanamine
  • 2,4-Dichloro-N,N-diethyl-Benzenemethanamine

Uniqueness

2,4-Dichloro-N,N-dimethyl-Benzenemethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 4 positions enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to its analogs .

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H11Cl2N/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3

InChI Key

CGDRRNQPAOHSLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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